4-Ketoifosfamide is formed during the metabolic activation of ifosfamide in the liver. It is classified under alkylating agents due to its mechanism of action involving DNA interaction. Its structural classification aligns with the oxazaphosphorine family, which includes other similar compounds such as cyclophosphamide.
The synthesis of 4-ketoifosfamide typically occurs through metabolic processes rather than direct synthetic methods. Ifosfamide itself is synthesized via a multi-step process starting from 3-aminopropanol, phosphorus oxychloride, and chloroethylamine. The key steps include:
The metabolic conversion to 4-ketoifosfamide occurs through hydroxylation at the carbon atom 4 of ifosfamide, leading to the unstable intermediate 4-hydroxyifosfamide, which then degrades into 4-ketoifosfamide and other metabolites .
The molecular structure of 4-ketoifosfamide can be described as follows:
The compound's structure influences its solubility and interaction with biological macromolecules, which are critical for its pharmacological effects.
4-Ketoifosfamide is primarily involved in metabolic reactions rather than direct chemical reactions in synthetic chemistry. Its formation from ifosfamide involves:
These reactions are catalyzed by hepatic enzymes, particularly those in the cytochrome P450 family, highlighting the importance of liver metabolism in determining the pharmacokinetics of ifosfamide and its metabolites .
The inactive nature of 4-ketoifosfamide suggests that it does not contribute directly to cytotoxicity but may affect the pharmacokinetic properties of ifosfamide through its formation and elimination pathways .
The physical and chemical properties of 4-ketoifosfamide include:
These properties influence how 4-ketoifosfamide behaves in biological systems, including absorption, distribution, metabolism, and excretion .
While 4-ketoifosfamide itself is not used therapeutically due to its inactivity, understanding its role as a metabolite is crucial for:
4-Ketoifosfamide (systematic name: 4-oxoifosfamide) is a terminal oxidative metabolite of the prodrug ifosfamide, belonging to the oxazaphosphorine class of nitrogen mustard alkylating agents. Its molecular formula is C₇H₁₅Cl₂N₂O₃P, with a molecular weight of 261.09 g/mol. The core structure retains the characteristic 1,3,2-oxazaphosphorinane ring of the parent compound but features a ketone functional group at the C4 position (carbon adjacent to the phosphorous atom). This oxidation results in a planar, sp²-hybridized carbonyl carbon, fundamentally altering the ring's electronic distribution compared to ifosfamide or its bioactive 4-hydroxy counterpart [2] [5].
The phosphorous atom in 4-ketoifosfamide is chiral due to its tetrahedral geometry and four distinct substituents:
Consequently, 4-ketoifosfamide exists as a pair of enantiomers ((R)- and (S)-4-ketoifosfamide). This stereogenicity influences its metabolic interactions, particularly with enzymes like Cytochrome P450 isoforms (CYP3A4, CYP2B6) and aldehyde dehydrogenases (ALDH1A1). Studies indicate that the (R)-enantiomer of ifosfamide precursors undergoes preferential 4-hydroxylation by CYP3A4/5, while the (S)-enantiomer is more susceptible to N-dechloroethylation by CYP2B6, generating neurotoxic chloroacetaldehyde. However, 4-ketoifosfamide itself, as a detoxification end-product, exhibits diminished stereochemical influence on its further metabolism [2] [6].
4-Ketoifosfamide exhibits distinct physicochemical properties critical to its biological role:
Stability: The C4 ketone group confers greater stability compared to its precursor, 4-hydroxyifosfamide. While 4-hydroxyifosfamide is highly unstable and spontaneously tautomerizes to aldophosphamide (which undergoes β-elimination to release active phosphoramide mustard and acrolein), 4-ketoifosfamide lacks this tautomeric capability. It is resistant to non-enzymatic degradation pathways and represents a terminal detoxification metabolite. Its primary degradation occurs via enzymatic reduction or conjugation, rather than spontaneous hydrolysis [2] [3] [5].
Solubility: The polar carbonyl group significantly enhances the molecule's hydrophilicity. 4-Ketoifosfamide demonstrates high aqueous solubility, facilitating its renal excretion. This contrasts with the more lipophilic parent ifosfamide, which relies on hepatic metabolism for activation or detoxification. The high solubility contributes to its efficient clearance from systemic circulation [5].
Reactivity: Unlike the electrophilic, DNA-alkylating metabolites of ifosfamide (isophosphoramide mustard, IPM), 4-ketoifosfamide possesses low intrinsic chemical reactivity. The ketone group is less electrophilic than the aldehyde in aldophosphamide or the aziridinium ions generated from IPM. Its primary reactivity involves serving as a substrate for reductases (e.g., carbonyl reductases) or forming phase II conjugates (e.g., glucuronides). The alpha-hydroxy ketone potential (if reduced) contributes to limited electrophilicity, but this is minor compared to the potent alkylating activity of the mustards [2] [3].
Table 1: Key Physicochemical Properties of 4-Ketoifosfamide
Property | Characteristic | Biological Implication |
---|---|---|
Chemical Formula | C₇H₁₅Cl₂N₂O₃P | Defines elemental composition and molecular weight (261.09 g/mol) |
Core Functional Group | Oxazaphosphorinane-4-one | Defines metabolic stability and lack of tautomerism |
Solubility | High aqueous solubility | Facilitates renal excretion; low tissue accumulation |
Stability | High stability; resistant to non-enzymatic breakdown | Terminal detoxification metabolite; accumulates in urine |
Reactivity | Low intrinsic alkylating potential; substrate for reductases/conjugases | Minimal direct cytotoxicity; detoxification pathway endpoint |
LogP (Estimated) | Lower than Ifosfamide or 4-Hydroxyifosfamide | Increased hydrophilicity |
Degradation | Enzymatic reduction (minor), Conjugation | Further inactivation |
4-Ketoifosfamide occupies a pivotal position within the complex metabolic network of ifosfamide, contrasting sharply with other key metabolites in terms of generation, chemical behavior, and biological significance:
Carboxyifosfamide: Produced by the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH1A1/ALDH3A1). Like 4-ketoifosfamide, this is a stable, detoxified, water-soluble metabolite destined for urinary excretion. It represents another major inactivation pathway competing with the spontaneous β-elimination to IPM and acrolein [2] [5].
Chemical Fate and Biological Role:
Table 2: Comparative Analysis of Key Ifosfamide Metabolites
Metabolite | Primary Enzyme(s) Involved | Chemical Nature | Biological Role/Significance | Relationship to 4-Ketoifosfamide |
---|---|---|---|---|
Ifosfamide (Parent) | - | Prodrug (Inactive alkylating agent precursor) | Requires hepatic activation (CYP) | Substrate for pathways generating 4-Keto and others |
4-Hydroxyifosfamide | CYP3A4 (R-IFO), CYP2B6 (S-IFO), minor others | Unstable hydroxy intermediate | Bioactive precursor; transport form; tautomerizes to aldophosphamide | Direct precursor oxidized to 4-Ketoifosfamide by ADH/CYP |
Aldophosphamide | Non-enzymatic (Tautomer of 4-OH-IFO) | Aldehyde | Central branch point: Spontaneously degrades to IPM + acrolein OR oxidized to carboxyifosfamide OR oxidized to 4-ketoifosfamide | Alternative tautomer form of the precursor to 4-Ketoifosfamide |
Isophosphoramide Mustard (IPM) | Non-enzymatic (β-elimination from aldophosphamide) | DNA-alkylating agent | Ultimate cytotoxic species; forms DNA crosslinks | Product of the pathway diverted by 4-ketoifosfamide formation |
Acrolein | Non-enzymatic (β-elimination from aldophosphamide) | Reactive α,β-unsaturated aldehyde | Urotoxicant (causes hemorrhagic cystitis); reacts with glutathione | Co-product of IPM formation; pathway avoided by 4-ketoifosfamide generation |
4-Ketoifosfamide | Alcohol Dehydrogenase (ADH), CYP (e.g., 3A4) | Stable ketone | Terminal detoxification metabolite; excreted in urine | Endpoint |
Carboxyifosfamide | Aldehyde Dehydrogenase (ALDH1A1/3A1) | Carboxylic acid | Terminal detoxification metabolite; excreted in urine | Parallel detoxification pathway endpoint from aldophosphamide |
Dechloroethylifosfamide (2-DCE & 3-DCE) | CYP3A4, CYP2B6 (N-dechloroethylation) | Stable dealkylated metabolites | Detoxification metabolites (of parent); excreted in urine | Parallel detoxification pathway endpoint directly from parent IFO |
Chloroacetaldehyde (CAA) | Non-enzymatic (from dechloroethylation) | Reactive aldehyde | Nephrotoxic, Neurotoxic; metabolized to S-Carboxymethylcysteine (SCMC)/Thiodiglycolic acid (TDGA) | Co-product of DCE-IFO formation; unrelated to 4-Keto pathway |
This comparative analysis underscores that 4-ketoifosfamide functions as a critical metabolic sink, irreversibly diverting the highly labile and potentially cytotoxic intermediates (4-hydroxyifosfamide and aldophosphamide) away from the production of DNA-damaging species (IPM) and urotoxicants (acrolein). Its formation, alongside carboxyifosfamide, represents a crucial cellular defense mechanism against the inherent reactivity of activated ifosfamide metabolites. The balance between activation (leading to IPM) and detoxification pathways (leading to 4-ketoifosfamide, carboxyifosfamide, and dechloroethylifosfamide) ultimately determines the therapeutic index and toxicity profile of ifosfamide chemotherapy [2] [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: